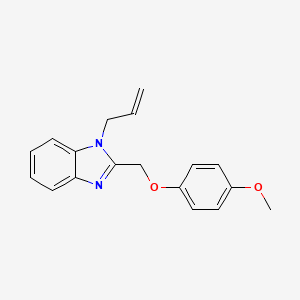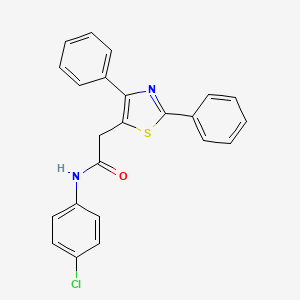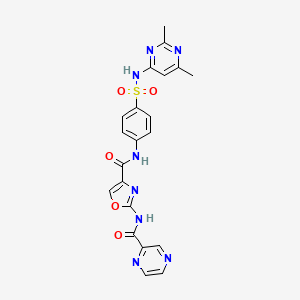![molecular formula C11H13ClFN3 B2551394 [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1439900-30-7](/img/structure/B2551394.png)
[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, also known as FBM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a number of unique properties that make it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
A study focused on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which shares a structural similarity with the compound , provided insights into the synthesis process involving cyclization, N-alkylation, hydrolyzation, and chlorination. This research highlighted the effects of reaction conditions on yield, emphasizing the optimization of synthetic routes for such compounds (Huang Jin-qing, 2009).
Potential Applications in Material Science
The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, including compounds with structural features akin to the query compound, were investigated. This study examined the physical and optical properties of the synthesized materials, highlighting their potential applications in the development of new materials with specific fluorescence emission characteristics. These findings suggest possible applications in optoelectronics and sensor technologies (M. Ghaemy, Samanehsadat Sharifi, S. Nasab, M. Taghavi, 2013).
Antimicrobial and Biological Efficacy
Another avenue of research involves the exploration of imidazole derivatives for their antimicrobial properties. A study synthesized a series of novel imidazole-bearing compounds, demonstrating potential antimicrobial activity. While not directly mentioning the exact compound , this research underscores the broader utility of imidazole derivatives in developing new antimicrobial agents, suggesting a potential area of application for the compound of interest (Hitendra K. Maheta, Anilkumar S. Patel, Y. Naliapara, 2012).
Advanced Synthesis and Functionalization
Research on exploiting the nucleophilicity of the nitrogen atom in imidazoles for the one-pot three-component synthesis of imidazo-pyrazines offers insights into advanced synthetic strategies. This methodology could potentially be applicable to the functionalization and derivative synthesis of the query compound, expanding its utility in organic synthesis and material science applications (U. Galli, Rejdia Hysenlika, F. Meneghetti, E. Del Grosso, Sveva Pelliccia, E. Novellino, Mariateresa Giustiniano, G. Tron, 2019).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Nowadays, Public health problems were increasing due to AMR in drug therapy . So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Propriétés
IUPAC Name |
[3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQULSATJQJHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)
![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)
